molecular formula C13H11NO5 B12887595 2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid

2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid

Katalognummer: B12887595
Molekulargewicht: 261.23 g/mol
InChI-Schlüssel: RHULROHMWZGRLX-HWKANZROSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid typically involves multiple steps. One common method starts with the preparation of 2-(2-Methoxy-2-oxoethyl)benzoic acid, which is then subjected to cyclization reactions to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Methoxy-2-oxoethyl)benzoic acid
  • Methyl 2-(2-methoxy-2-oxoethyl)benzoate
  • Benzo[d]thiazole-2-thiol derivatives

Uniqueness

2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its benzoxazole ring and acrylic acid moiety make it a versatile compound for various applications, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C13H11NO5

Molekulargewicht

261.23 g/mol

IUPAC-Name

(E)-3-[2-(2-methoxy-2-oxoethyl)-1,3-benzoxazol-6-yl]prop-2-enoic acid

InChI

InChI=1S/C13H11NO5/c1-18-13(17)7-11-14-9-4-2-8(3-5-12(15)16)6-10(9)19-11/h2-6H,7H2,1H3,(H,15,16)/b5-3+

InChI-Schlüssel

RHULROHMWZGRLX-HWKANZROSA-N

Isomerische SMILES

COC(=O)CC1=NC2=C(O1)C=C(C=C2)/C=C/C(=O)O

Kanonische SMILES

COC(=O)CC1=NC2=C(O1)C=C(C=C2)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.